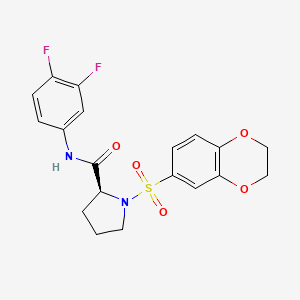![molecular formula C20H23N3O3S B7471482 N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent and selective inhibitor of the ion channel associated with the NMDA receptor, which is responsible for the regulation of synaptic plasticity and memory formation. MK-801 has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Mechanism of Action
MK-801 acts as a non-competitive antagonist of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor by binding to a site within the ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the this compound receptor, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, leading to an increase in locomotor activity and stereotypy. It has also been shown to induce seizures and neurotoxicity in certain brain regions.
Advantages and Limitations for Lab Experiments
One advantage of using MK-801 in lab experiments is its high potency and selectivity as an N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonist. This allows for precise manipulation of this compound receptor function in a variety of experimental paradigms. However, one limitation is that its effects on other neurotransmitter systems may confound the interpretation of results.
Future Directions
There are many potential future directions for research using MK-801. One area of interest is the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. Another area of interest is the use of MK-801 as a tool to study the mechanisms underlying the development of chronic pain and the potential for this compound receptor antagonists as analgesics. Additionally, the use of MK-801 as a tool to study the mechanisms underlying drug addiction and the potential for this compound receptor antagonists as treatments for addiction warrants further investigation.
Synthesis Methods
MK-801 is synthesized by the reaction of 3-(diethylsulfamoyl)-4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base, followed by purification using column chromatography. The synthesis of MK-801 is a complex and multi-step process, requiring expertise in organic chemistry and specialized equipment.
Scientific Research Applications
MK-801 has been used extensively in scientific research to study the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, synaptic plasticity, pain perception, drug addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-23(5-2)27(25,26)19-13-16(11-10-14(19)3)21-20(24)18-12-15-8-6-7-9-17(15)22-18/h6-13,22H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORYSZBMZJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)




![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
